REACTION_CXSMILES
|
Cl.[C:2]1([C:8]2[CH:17]=[C:16]([C:18](Cl)=[O:19])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:21][NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(Cl)Cl>[CH3:21][N:22]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:18]([C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:17]=1)=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)Cl
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
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CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 hours 30 minutes at 10° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
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Type
|
WASH
|
Details
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is washed with a 20% strength solution of acetic acid in water (120 ml)
|
Type
|
EXTRACTION
|
Details
|
The acetic acid solution is extracted with methylene chloride (100 ml)
|
Type
|
WASH
|
Details
|
washed with water (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN(C(=O)C1=CC(=NC2=CC=CC=C12)C1=CC=CC=C1)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |